2-(3-Amino-4-fluorophenyl)acetic acid
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Overview
Description
2-(3-Amino-4-fluorophenyl)acetic acid is an organic compound with a molecular formula of C8H8FNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 3-position and a fluorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-fluorophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the nitration of 4-fluorophenylacetic acid to introduce a nitro group at the 3-position, followed by reduction to convert the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to the formation of different substituted phenylacetic acids.
Scientific Research Applications
2-(3-Amino-4-fluorophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: Similar structure but lacks the amino group.
3-Amino-4-chlorophenylacetic acid: Similar structure but has a chlorine atom instead of fluorine.
2-(3-Amino-4-methylphenyl)acetic acid: Similar structure but has a methyl group instead of fluorine.
Uniqueness
2-(3-Amino-4-fluorophenyl)acetic acid is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups can enhance the compound’s reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Biological Activity
2-(3-Amino-4-fluorophenyl)acetic acid is a fluorinated derivative of phenylalanine, notable for its potential biological activities. The compound's unique structure, characterized by the presence of an amino group and a fluorinated phenyl ring, suggests various interactions with biological targets, particularly in neuropharmacology and psychiatric disorders.
- Molecular Formula : C9H10FNO2
- Molecular Weight : 169.15 g/mol
- Solubility : 1020 mg/ml in water, indicating high bioavailability and potential for diverse applications in biological systems.
Preliminary studies suggest that this compound may interact with glycine receptors, acting as an agonist or modulator. This interaction could influence synaptic transmission and neuronal excitability, making it a candidate for treating mood disorders such as anxiety and depression.
Potential Neuropharmacological Effects
- Glycine Receptor Modulation : The compound's structural similarity to glycine suggests potential activity at glycine receptors, which are crucial for inhibitory neurotransmission in the central nervous system.
- Influence on Mood and Cognition : By modulating neurotransmitter systems, it may have implications in enhancing mood and cognitive functions.
In Vitro Studies
Research indicates that this compound exhibits promising biological activity in vitro. For example, studies have shown its potential to influence neuronal excitability and synaptic transmission through glycine receptor interactions.
Cytotoxicity Assessment
In cytotoxicity evaluations against various cancer cell lines, compounds similar to this compound demonstrated low toxicity profiles. For instance, related triazole derivatives showed IC50 values above 100 µM against MDA-MB-231 and PC3 tumor cell lines, indicating minimal cytotoxic effects on normal cells .
Comparative Analysis with Structural Analogues
The following table summarizes some structural analogues of this compound and their similarity indices:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(R)-2-Amino-2-(4-fluorophenyl)acetic acid | 19883-57-9 | 0.98 |
(S)-2-Amino-2-(4-fluorophenyl)acetic acid | 19883-57-9 | 0.98 |
(R)-2-Amino-3-(4-fluorophenyl)propanoic acid | 18125-46-7 | 0.87 |
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid | 1132-68-9 | 0.87 |
This structural comparison highlights the unique pharmacological properties conferred by the specific fluorination pattern and amino group positioning in this compound.
Case Studies
- Neuropharmacological Applications : A study assessed the effects of various compounds on glycine receptor modulation. Results indicated that derivatives of phenylalanine with fluorinated groups exhibited enhanced receptor binding affinities and improved pharmacokinetic profiles compared to non-fluorinated analogs.
- Potential in Psychiatric Disorders : Another investigation explored the therapeutic potential of glycine receptor modulators in treating anxiety disorders. Compounds similar to this compound showed promise in preclinical models, suggesting a pathway for future drug development targeting mood regulation.
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-(3-amino-4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4,10H2,(H,11,12) |
InChI Key |
ABEPRZFKMRYSOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)N)F |
Origin of Product |
United States |
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